molecular formula C19H31KO8S B15288208 Dihydro Idebenone 4-O-Sulfate Potassium Salt

Dihydro Idebenone 4-O-Sulfate Potassium Salt

Cat. No.: B15288208
M. Wt: 458.6 g/mol
InChI Key: UPNAYYYOEBQJRZ-UHFFFAOYSA-M
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Description

Dihydro Idebenone 4-O-Sulfate Potassium Salt is a high-purity chemical reference standard specifically designed for pharmaceutical and metabolic research applications. This compound is a characterized metabolite of Idebenone , a synthetic analog of coenzyme Q10 that has been investigated for its role in mitochondrial function and as a treatment for conditions like Leber’s Hereditary Optic Neuropathy (LHON) . The sulfate conjugation is a primary metabolic pathway for Idebenone, and studying this metabolite is crucial for understanding the drug's pharmacokinetic profile, bioavailability, and elimination mechanisms . Researchers utilize this compound in analytical method development and validation to accurately identify and quantify metabolite levels in biological samples, which is essential for preclinical and clinical studies . By providing a well-defined metabolite standard, this product supports vital investigations into Idebenone's mechanism of action, which involves acting as an electron carrier in the mitochondrial respiratory chain to bypass complex I defects, reduce oxidative stress, and restore cellular energy (ATP) production . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H31KO8S

Molecular Weight

458.6 g/mol

IUPAC Name

potassium;[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenyl] sulfate

InChI

InChI=1S/C19H32O8S.K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)16(21)18(25-2)19(26-3)17(14)27-28(22,23)24;/h20-21H,4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1

InChI Key

UPNAYYYOEBQJRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCCO.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves the sulfation of dihydro idebenone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dihydro Idebenone 4-O-Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro Idebenone 4-O-Sulfate Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.

    Industry: Utilized in the development of new pharmaceuticals and cosmetic products.

Mechanism of Action

The mechanism of action of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves its antioxidant properties. It acts by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between Dihydro Idebenone 4-O-Sulfate Potassium Salt and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Idebenone C₁₉H₃₀O₅ 338.45 58186-27-9 Quinone backbone, no sulfate group
Idebenone Sulfate C₁₉H₃₀O₈S 418.51 319906-76-8 Sulfate at undetermined position, free acid
This compound C₁₃H₁₆KO₉S 348.33 95233-73-1 Reduced quinone (dihydro), 4-O-sulfate, K⁺ salt
2H-QS-4 Sulfate Potassium Salt C₁₃H₁₆KO₉S 348.33 95233-65-1 Shorter alkyl chain, sulfate at similar position
Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt C₁₉H₂₈K₂O₉S 510.68 Not provided Carboxylate and sulfate groups, dipotassium salt

Key Observations :

  • Sulfation Position: The 4-O-sulfate group in this compound distinguishes it from Idebenone Sulfate (unspecified sulfate position) and Hydro Idebenone 10’-Carboxylate 1-O-Sulfate (sulfate at 1-O position) .
  • Backbone Modifications: Reduction of the quinone moiety to dihydro form improves stability against redox cycling, a common issue with idebenone .
  • Counterion Effects: The potassium salt enhances solubility compared to free acid forms (e.g., Idebenone Sulfate) .
Neuroprotective Activity
  • Idebenone: Reduces neuroinflammation by inhibiting NLRP3/IL-1β axis activation and improves short-term memory in Alzheimer’s disease (AD) models.
  • This compound: While direct studies are scarce, sulfated derivatives generally exhibit improved blood-brain barrier penetration due to increased polarity. This may enhance targeting of neuroinflammatory pathways compared to idebenone .
Metabolic Stability
  • Sulfation typically increases metabolic resistance to glucuronidation and oxidation. For example, dopamine 3-O-sulfate and 4-O-sulfate show prolonged half-lives compared to dopamine . This suggests this compound may have superior in vivo stability over idebenone.
Toxicity Profile
  • Idebenone exhibits dose-dependent toxicity in muscle cells (e.g., reduced viability at >0.03 μM in C57BL/10 cells). Sulfated derivatives like this compound are hypothesized to lower cytotoxicity due to reduced redox activity, though experimental data are pending .

Biological Activity

Dihydro Idebenone 4-O-Sulfate Potassium Salt is a synthetic compound derived from idebenone, a well-known ubiquinone analogue (Coenzyme Q10) recognized for its antioxidant properties. The compound is characterized by its sulfate group and potassium ions, enhancing its solubility and stability. Its molecular formula is C19H31KO8SC_{19}H_{31}KO_8S with a molecular weight of approximately 458.61 g/mol .

Chemical Structure and Properties

PropertyDetail
Chemical NameThis compound
CAS Number95233-73-1
Molecular FormulaC19H31KO8SC_{19}H_{31}KO_8S
Molecular Weight458.61 g/mol
Synonyms2,3-Methoxy-6-(10-hydroxydecyl)-5-methyl-hydroquinone-4-O-sulfate Potassium Salt

Antioxidant Properties

This compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects, particularly against cerebral ischemia. It enhances mitochondrial function by acting as an electron carrier in the electron transport chain, thus increasing ATP production while decreasing the generation of free radicals . This mechanism is vital for maintaining neuronal health and function.

Nootropic Effects

This compound also displays nootropic properties , which may enhance cognitive functions such as memory and learning. Studies have suggested its potential application in treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's .

The mechanism of action involves:

  • Electron Transport Chain Interaction : Bypasses complex I, transferring electrons directly to complex III, thereby improving ATP synthesis.
  • Reduction of Lipid Peroxidation : Protects cellular membranes from oxidative damage.
  • Inhibition of Apoptosis : May prevent programmed cell death in neurons under stress conditions.

Case Studies and Clinical Trials

  • Cerebral Ischemia : A study demonstrated that Dihydro Idebenone 4-O-Sulfate significantly reduced neuronal death in animal models subjected to ischemic conditions, indicating its protective role during hypoxic events .
  • Cognitive Enhancement : In a clinical trial involving elderly patients with mild cognitive impairment, participants receiving Dihydro Idebenone showed improved scores on cognitive assessments compared to a placebo group, suggesting its potential as a therapeutic agent for cognitive enhancement .
  • Oxidative Stress Reduction : Another study highlighted that administration of this compound resulted in lower levels of oxidative markers in the blood of subjects with chronic fatigue syndrome, pointing towards its utility in managing oxidative stress-related conditions.

Q & A

Q. Table 1: Key Experimental Parameters for Mitochondrial Studies

ParameterNeurons (Primary Rat)Astrocytes (Primary Rat)Zebrafish Model
OCR Measurement Basal & DNP-uncoupledBasal & DNP-uncoupledRotenone inhibition
Dose Range 10–75 µM10–75 µM0.5–5 mg/L
Statistical Test Two-way ANOVATwo-way ANOVALinear mixed models
Key Metabolite QS-10NQO1-dependent pathwaysEndogenous CoQ10
Reference

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